molecular formula C13H8ClNO5 B8338153 2-(4-Chlorophenoxy)-5-nitrobenzoic acid

2-(4-Chlorophenoxy)-5-nitrobenzoic acid

Cat. No. B8338153
M. Wt: 293.66 g/mol
InChI Key: WEVXAYQQNCIIIY-UHFFFAOYSA-N
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Patent
US05521160

Procedure details

A.1. Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate is reduced to methyl 5-amino-2-(4-chlorophenoxy)-benzoate using palladium/charcoal as the catalyst with the aid of hydrogen in a solvent such as methanol. Alternatively, this reduction step is carried out using tin tetrachloride in aqueous hydrochloric acid or using sodium sulfide in methanol/water at in each case elevated temperature either with the aforementioned ester or the free 2-(4-chlorophenoxy)-5-nitrobenzoic acid to give 5-amino-2-(4-chlorophenoxy)-benzoic acid, which subsequently is converted into methyl 5-amino-2-(4-chlorophenoxy)-benzoate by heating in methanolic hydrochloric acid.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:8]=2[C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([O:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)=[C:27]([CH:32]=1)[C:28]([O:30]C)=[O:29].[H][H].[Sn](Cl)(Cl)(Cl)Cl.[S-2].[Na+].[Na+]>Cl.CO.O.[Pd].CO>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:8]=2[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([O:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)=[C:27]([CH:32]=1)[C:28]([OH:30])=[O:29] |f:4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C(=O)OC)C=C(C=C2)[N+](=O)[O-])C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)OC1=CC=C(C=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)[N+](=O)[O-])C=C1
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05521160

Procedure details

A.1. Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate is reduced to methyl 5-amino-2-(4-chlorophenoxy)-benzoate using palladium/charcoal as the catalyst with the aid of hydrogen in a solvent such as methanol. Alternatively, this reduction step is carried out using tin tetrachloride in aqueous hydrochloric acid or using sodium sulfide in methanol/water at in each case elevated temperature either with the aforementioned ester or the free 2-(4-chlorophenoxy)-5-nitrobenzoic acid to give 5-amino-2-(4-chlorophenoxy)-benzoic acid, which subsequently is converted into methyl 5-amino-2-(4-chlorophenoxy)-benzoate by heating in methanolic hydrochloric acid.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:8]=2[C:9]([O:11]C)=[O:10])=[CH:4][CH:3]=1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([O:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)=[C:27]([CH:32]=1)[C:28]([O:30]C)=[O:29].[H][H].[Sn](Cl)(Cl)(Cl)Cl.[S-2].[Na+].[Na+]>Cl.CO.O.[Pd].CO>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:8]=2[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([O:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)=[C:27]([CH:32]=1)[C:28]([OH:30])=[O:29] |f:4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C(=O)OC)C=C(C=C2)[N+](=O)[O-])C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)OC1=CC=C(C=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)[N+](=O)[O-])C=C1
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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